molecular formula C56H67BN2 B12964549 7-(Adamantan-1-yl)-2,12-di-tert-butyl-5,9-bis(4-(tert-butyl)phenyl)-5,9-dihydro-5,9-diaza-13b-boranaphtho[3,2,1-de]anthracene

7-(Adamantan-1-yl)-2,12-di-tert-butyl-5,9-bis(4-(tert-butyl)phenyl)-5,9-dihydro-5,9-diaza-13b-boranaphtho[3,2,1-de]anthracene

Cat. No.: B12964549
M. Wt: 779.0 g/mol
InChI Key: CNBBKIXYFWECBJ-UHFFFAOYSA-N
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Description

7-(Adamantan-1-yl)-2,12-di-tert-butyl-5,9-bis(4-(tert-butyl)phenyl)-5,9-dihydro-5,9-diaza-13b-boranaphtho[3,2,1-de]anthracene is a complex organic compound that has garnered interest due to its unique structural properties and potential applications in various fields. This compound is characterized by the presence of adamantane, tert-butyl groups, and a boranaphthoanthracene core, which contribute to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(Adamantan-1-yl)-2,12-di-tert-butyl-5,9-bis(4-(tert-butyl)phenyl)-5,9-dihydro-5,9-diaza-13b-boranaphtho[3,2,1-de]anthracene involves multiple steps, including the formation of the adamantane derivative, the introduction of tert-butyl groups, and the construction of the boranaphthoanthracene core. Common synthetic routes include:

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

7-(Adamantan-1-yl)-2,12-di-tert-butyl-5,9-bis(4-(tert-butyl)phenyl)-5,9-dihydro-5,9-diaza-13b-boranaphtho[3,2,1-de]anthracene undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, often facilitated by strong oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, particularly at the adamantane and tert-butyl sites.

Common Reagents and Conditions

    Oxidizing Agents: Iodine, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups.

Scientific Research Applications

7-(Adamantan-1-yl)-2,12-di-tert-butyl-5,9-bis(4-(tert-butyl)phenyl)-5,9-dihydro-5,9-diaza-13b-boranaphtho[3,2,1-de]anthracene has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-(Adamantan-1-yl)-2,12-di-tert-butyl-5,9-bis(4-(tert-butyl)phenyl)-5,9-dihydro-5,9-diaza-13b-boranaphtho[3,2,1-de]anthracene involves its interaction with molecular targets and pathways. The compound’s effects are mediated through:

Comparison with Similar Compounds

Similar Compounds

Properties

Molecular Formula

C56H67BN2

Molecular Weight

779.0 g/mol

IUPAC Name

11-(1-adamantyl)-4,18-ditert-butyl-8,14-bis(4-tert-butylphenyl)-8,14-diaza-1-borapentacyclo[11.7.1.02,7.09,21.015,20]henicosa-2(7),3,5,9,11,13(21),15(20),16,18-nonaene

InChI

InChI=1S/C56H67BN2/c1-52(2,3)38-13-19-43(20-14-38)58-47-23-17-40(54(7,8)9)28-45(47)57-46-29-41(55(10,11)12)18-24-48(46)59(44-21-15-39(16-22-44)53(4,5)6)50-31-42(30-49(58)51(50)57)56-32-35-25-36(33-56)27-37(26-35)34-56/h13-24,28-31,35-37H,25-27,32-34H2,1-12H3

InChI Key

CNBBKIXYFWECBJ-UHFFFAOYSA-N

Canonical SMILES

B12C3=C(C=CC(=C3)C(C)(C)C)N(C4=CC(=CC(=C41)N(C5=C2C=C(C=C5)C(C)(C)C)C6=CC=C(C=C6)C(C)(C)C)C78CC9CC(C7)CC(C9)C8)C1=CC=C(C=C1)C(C)(C)C

Origin of Product

United States

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